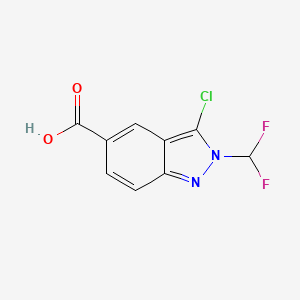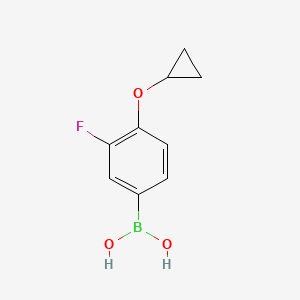
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is also known by other names such as Isonipecotic acid, 4-phenyl-, ethyl ester, and Ethyl 4-phenylisonipecotate . This compound belongs to the class of piperidine derivatives, which are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Preparation Methods
The synthesis of Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate involves several steps. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically include the use of an oxidizing agent such as iodine(III) and a gold(I) complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs with analgesic and anesthetic effects . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with receptors in the central nervous system, potentially influencing neurotransmitter release and uptake . This interaction may contribute to its observed pharmacological effects, such as pain relief and sedation.
Comparison with Similar Compounds
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as Ethyl 4-phenylpiperidine-4-carboxylate and Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate . These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific propyl group, which may affect its pharmacokinetics and pharmacodynamics compared to other derivatives.
Properties
CAS No. |
59962-58-2 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-1-propylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-3-12-18-13-10-17(11-14-18,16(19)20-4-2)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
InChI Key |
NGKANCHVZGIRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)

![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)

![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)

